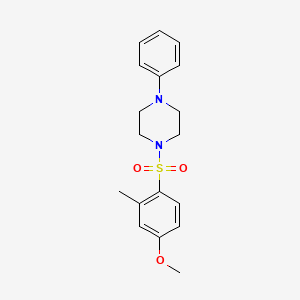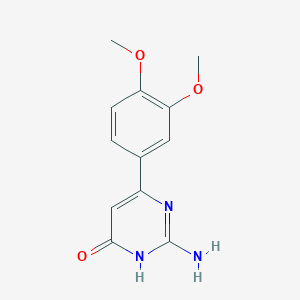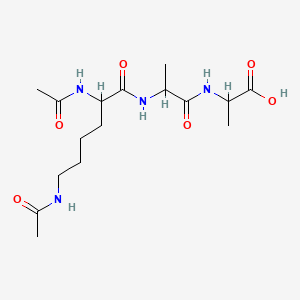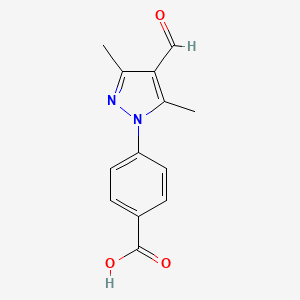
2,5-Cyclohexadiene-1,4-dione, 2-(2-chlorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Cyclohexadien-1,4-dion, 2-(2-Chlorphenyl)- ist eine organische Verbindung mit der Summenformel C12H7ClO2. Es ist ein Derivat von Benzochinon, bei dem eines der Wasserstoffatome durch eine 2-Chlorphenylgruppe ersetzt ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2,5-Cyclohexadien-1,4-dion, 2-(2-Chlorphenyl)- kann durch verschiedene Methoden erfolgen. Ein üblicher Ansatz beinhaltet die Chlorierung von 2-Phenyl-1,4-Benzochinon. Die Reaktion erfordert typischerweise ein Chlorierungsmittel wie Thionylchlorid oder Phosphorpentachlorid unter kontrollierten Bedingungen, um eine selektive Chlorierung an der gewünschten Position sicherzustellen .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, beinhalten. Der Prozess erfordert die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Dies beinhaltet die präzise Steuerung von Temperatur, Druck und die Verwendung von Katalysatoren, um die Reaktionsausbeute zu verbessern .
Analyse Chemischer Reaktionen
Arten von Reaktionen
2,5-Cyclohexadien-1,4-dion, 2-(2-Chlorphenyl)- unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Chinone zu bilden.
Reduktion: Reduktionsreaktionen können sie in Hydrochinone umwandeln.
Substitution: Sie kann nukleophile Substitutionsreaktionen eingehen, bei denen das Chloratom durch andere Nukleophile ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Nukleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden, um Substitutionsreaktionen zu erleichtern.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So ergibt die Oxidation typischerweise Chinone, während die Reduktion zu Hydrochinonen führt. Substitutionsreaktionen erzeugen verschiedene Derivate, abhängig von dem verwendeten Nukleophil .
Wissenschaftliche Forschungsanwendungen
2,5-Cyclohexadien-1,4-dion, 2-(2-Chlorphenyl)- hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Vorläufer bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Es werden laufende Forschungen zu seinen möglichen therapeutischen Anwendungen durchgeführt, insbesondere in der Medikamentenentwicklung.
Industrie: Es wird bei der Herstellung von Farbstoffen, Pigmenten und anderen Industriechemikalien verwendet
Wirkmechanismus
Der Wirkmechanismus von 2,5-Cyclohexadien-1,4-dion, 2-(2-Chlorphenyl)- beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Die Chinonstruktur der Verbindung ermöglicht es ihr, an Redoxreaktionen teilzunehmen, die reaktive Sauerstoffspezies (ROS) erzeugen können. Diese ROS können oxidativen Stress in Zellen induzieren, was zu Zellschäden oder -tod führt. Dieser Mechanismus ist besonders relevant bei seiner potenziellen Antikrebsaktivität, bei der er Krebszellen selektiv angreifen kann .
Wirkmechanismus
The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2-(2-chlorophenyl)- involves its interaction with various molecular targets. The compound’s quinone structure allows it to participate in redox reactions, which can generate reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell damage or death. This mechanism is particularly relevant in its potential anticancer activity, where it can selectively target cancer cells .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2,5-Cyclohexadien-1,4-dion, 2-Phenyl-: Ähnliche Struktur, aber ohne das Chloratom.
2,5-Cyclohexadien-1,4-dion, 2,3-Dimethyl-: Enthält zwei Methylgruppen anstelle einer Chlorphenylgruppe.
2,5-Dihydroxy-1,4-Benzochinon: Enthält Hydroxylgruppen anstelle einer Chlorphenylgruppe .
Einzigartigkeit
Das Vorhandensein der 2-Chlorphenylgruppe in 2,5-Cyclohexadien-1,4-dion, 2-(2-Chlorphenyl)- verleiht einzigartige chemische Eigenschaften, wie z. B. erhöhte Reaktivität bei Substitutionsreaktionen und potenzielle biologische Aktivitäten. Dies macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen .
Eigenschaften
CAS-Nummer |
84-25-3 |
|---|---|
Molekularformel |
C12H7ClO2 |
Molekulargewicht |
218.63 g/mol |
IUPAC-Name |
2-(2-chlorophenyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C12H7ClO2/c13-11-4-2-1-3-9(11)10-7-8(14)5-6-12(10)15/h1-7H |
InChI-Schlüssel |
HEFXYRDPFRWXBB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=CC(=O)C=CC2=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[3-(4-Ethyl-phenyl)-propyl]-methyl-amine](/img/structure/B12117901.png)
![2-{5-[4-(Tert-butyl)phenyl]-4-(2-furylmethyl)-1,2,4-triazol-3-ylthio}acetamide](/img/structure/B12117903.png)



![6-Benzofuranamine, 2,3-dihydro-4-[(1-methylethyl)sulfonyl]-2-(trifluoromethyl)-](/img/structure/B12117929.png)
![Cycloheptyl{[4-ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}amine](/img/structure/B12117937.png)
![2-bromo-6H-pyrimido[5,4-b][1,4]oxazin-7(8H)-one](/img/structure/B12117950.png)


